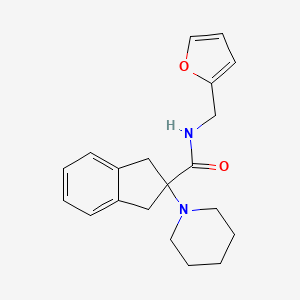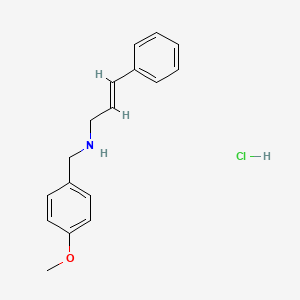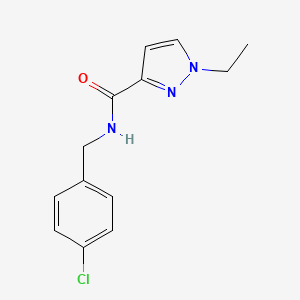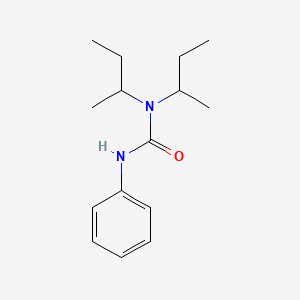
N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide, also known as FMI, is a chemical compound that has been widely studied for its potential use in scientific research. FMI is a member of the indanecarboxamide family of compounds, which are known to have a range of biological activities.
科学研究应用
N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide has been studied extensively for its potential use in scientific research. One of the most promising applications of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is as a tool for studying the function of the dopamine transporter (DAT) in the brain. DAT is a protein that plays a critical role in regulating dopamine levels in the brain, and is a target for a number of drugs used to treat psychiatric disorders such as ADHD and addiction. N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide has been shown to bind selectively to DAT, and can be used to study the function of this protein in both in vitro and in vivo models.
作用机制
The mechanism of action of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is complex and not fully understood. However, it is known that N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide binds selectively to DAT and inhibits its function. This results in an increase in dopamine levels in the brain, which can have a range of effects on behavior and physiology.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide are complex and depend on a number of factors, including dose, route of administration, and individual differences in metabolism. However, some of the most commonly observed effects of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide include increased locomotor activity, enhanced reward-seeking behavior, and changes in dopamine signaling in the brain.
实验室实验的优点和局限性
One of the major advantages of using N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide in scientific research is its selectivity for DAT. This allows researchers to study the function of this protein in a more targeted way than with other compounds that may have broader effects on the brain. However, there are also some limitations to using N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide in lab experiments. For example, N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is a relatively new compound that is still being studied, and its long-term effects on the brain and body are not yet fully understood. Additionally, N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide can be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.
未来方向
There are a number of future directions for research on N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide. One area of interest is in understanding the long-term effects of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide on the brain and body. Another area of interest is in developing new compounds based on the structure of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide that may have even greater selectivity and efficacy for studying DAT. Finally, there is also interest in exploring the potential therapeutic applications of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide for treating psychiatric disorders such as ADHD and addiction.
Conclusion:
In conclusion, N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is a chemical compound that has been widely studied for its potential use in scientific research. Its selectivity for DAT makes it a valuable tool for studying the function of this protein in the brain, and it has a range of potential applications in both basic and clinical research. However, there are also some limitations to using N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide in lab experiments, and more research is needed to fully understand its effects on the brain and body.
合成方法
The synthesis of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is a complex process that involves multiple steps. One of the most common methods for synthesizing N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide is through the reaction of 2-(1-piperidinyl)acetic acid with 2-bromo-1-(2-furyl)ethanone in the presence of a base such as potassium carbonate. This reaction results in the formation of N-(2-furylmethyl)-2-(1-piperidinyl)-2-indanecarboxamide as a white crystalline solid with a melting point of approximately 220-222°C.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-piperidin-1-yl-1,3-dihydroindene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c23-19(21-15-18-9-6-12-24-18)20(22-10-4-1-5-11-22)13-16-7-2-3-8-17(16)14-20/h2-3,6-9,12H,1,4-5,10-11,13-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEWEHQZYWPNLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CC3=CC=CC=C3C2)C(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(5-pyrazin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B5483965.png)
![3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5483966.png)
![2-[({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5483973.png)

![N-{4-[(3-{[(methylsulfonyl)amino]methyl}pyrrolidin-1-yl)methyl]phenyl}acetamide](/img/structure/B5483995.png)
![11-[(2,5-dichlorophenyl)sulfonyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5484005.png)
![N-[1-(2-methoxyphenyl)ethyl]-N-methyl-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5484020.png)


![(2R*,3S*,6R*)-5-(1,3-benzothiazol-6-ylcarbonyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5484039.png)


![N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-1-benzothiophene-2-carboxamide](/img/structure/B5484058.png)
![3-{[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5484073.png)